- Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenesJournal of Fluorine Chemistry, 2006, 127(9), 1252-1255,
Cas no 79756-81-3 (1-2-(Trifluoromethyl)phenylethanol)
79756-81-3 structure
1-2-(Trifluoromethyl)phenylethanol Properties
Names and Identifiers
-
- 1-(2-(Trifluoromethyl)phenyl)ethanol
- 1-[2-(Trifluoromethyl)phenyl]ethanol
- alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
- alpha-Methyl-2-trifluoromethylbenzyl alcohol
- Benzenemethanol, a-methyl-2-(trifluoromethyl)-
- α-Methyl-2-trifluoromethylbenzyl alcohol
- ?-Methyl-2-trifluoromethylbenzyl alcohol
- 1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- alpha-methyl-2-(trifluoromethyl)benzylalcohol
- VGHBIJJTMFYTPY-UHFFFAOYSA-N
- 1-(o-trifluoromethylphenyl)-ethanol
- Benzyl alcohol, .alpha.-methyl-o-(trifluoromethyl)-
- Benzenemethanol, .alpha.-methyl-2-(trifluoromethyl)-
- 2-(1-Hydroxyethyl)
- Benzyl alcohol, α-methyl-o-(trifluoromethyl)- (7CI)
- α-Methyl-2-(trifluoromethyl)benzenemethanol (ACI)
- α-Methyl-2-(trifluoromethyl)benzyl alcohol
- DTXSID501290811
- CS-M0523
- EN300-20930
- -Methyl-2-trifluoromethylbenzyl alcohol
- CS-16981
- A839750
- MFCD00004513
- SB44978
- 2-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate;1-[2-(Trifluoromethyl)phenyl]ethanol
- SY005053
- 79756-81-3
- SCHEMBL1047627
- Z104484940
- .alpha.-Methyl-o-trifluoromethylbenzyl alcohol
- .alpha.-Methyl-2-(trifluoromethyl)benzyl alcohol
- A-Methyl-2-trifluoromethylbenzyl alcohol
- NS00060415
- FT-0605296
- SCHEMBL13168657
- FT-0622263
- FT-0605127
- A805758
- (alphaS)-alpha-Methyl-2-(trifluoromethyl)benzenemethanol
- AKOS000120510
- AKOS016842827
- (R) -1-(2-trifluoromethylphenyl)ethanol
- alpha-Methyl-o-trifluoromethylbenzyl alcohol
- Benzyl alcohol, alpha-methyl-o-(trifluoromethyl)-
- alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
- Benzenemethanol, alpha-methyl-2-(trifluoromethyl)-
- +Expand
-
- MFCD00004513
- VGHBIJJTMFYTPY-UHFFFAOYSA-N
- 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
- FC(C1C(C(C)O)=CC=CC=1)(F)F
Computed Properties
- 190.06100
- 1
- 4
- 1
- 190.06055
- 13
- 167
- 0
- 0
- 1
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 20.2
Experimental Properties
- 2.75870
- 20.23000
- 207.4±35.0 ºC (760 Torr),
- 40-42°C
- No data available
- 89.4±0.0 ºC,
- Slightly soluble (2.9 g/l) (25 º C),
- White or light yellow block
- Almost insoluble in water, soluble in alcohols, acetone.
- 1.234±0.06 g/cm3 (20 ºC 760 Torr),
1-2-(Trifluoromethyl)phenylethanol Price
1-2-(Trifluoromethyl)phenylethanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Iodine , (Dimethyl sulfide)trihydroboron Solvents: Carbon disulfide ; 2 h, 0 °C; 0 °C → rt
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Ruthenium(2+), dichloro[μ-[5,5′-methylenebis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
1.3 Reagents: Isopropanol ; 0 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
1.3 Reagents: Isopropanol ; 0 °C
Reference
Cooperative N-H and CH2 Skeleton Effects on the Catalytic Activities of Bimetallic Ru(II)-NNN Complexes: Experimental and Theoretical Study
Organometallics,
2017,
36(21),
4268-4277
,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 2128302-27-0 Solvents: Isopropanol ; 10 min, 82 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 1 min, 82 °C
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 1 min, 82 °C
Reference
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Organometallics,
2017,
36(18),
3638-3644
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Stereoisomer of dichlorobis[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 1 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 1 min, 82 °C
Reference
Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones
Organometallics,
2017,
36(15),
2914-2921
,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Optically active amines. 34. Application of the benzene chirality rule to ring-substituted phenylcarbinamines and carbinols
Journal of the American Chemical Society,
1990,
112(15),
5741-7
,
Synthetic Circuit 6
Reaction Conditions
Reference
Selection of methods for the unequivocal synthesis of alkynes. Part 3. Arylacetylenes and 1-arylalk-1-ynes
Journal of Chemical Research,
1981,
(9),
270-1
,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ; 10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 0.5 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 0.5 min, 82 °C
Reference
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Dalton Transactions,
2016,
45(44),
17843-17849
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
Reference
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Organometallics,
2020,
39(1),
93-104
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ; 2 min, 0.1 MPa, 28 °C
Reference
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Cuihua Xuebao,
2013,
34(7),
1373-1377
,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Potassium carbonate , 2637466-92-1 Solvents: Ethanol ; 24 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
ACS Sustainable Chemistry & Engineering,
2021,
9(13),
4903-4914
,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Potassium carbonate , 2637466-92-1 Solvents: Methanol ; 18 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
ACS Sustainable Chemistry & Engineering,
2021,
9(13),
4903-4914
,
1-2-(Trifluoromethyl)phenylethanol Raw materials
- 2'-(Trifluoromethyl)acetophenone
- 2-(Trifluoromethyl)styrene
- Magnesium;trifluoromethylbenzene;bromide
- 2-(Trifluoromethyl)benzaldehyde
1-2-(Trifluoromethyl)phenylethanol Preparation Products
1-2-(Trifluoromethyl)phenylethanol Suppliers
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Audited Supplier
(CAS:79756-81-3)
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Audited Supplier
(CAS:79756-81-3)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:79756-81-3)
TANG SI LEI
15026964105
2881489226@qq.com
1-2-(Trifluoromethyl)phenylethanol Related Literature
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Wojciech Marczak,Kamila Kiełek,Bożena Czech,Henryk Flakus,Marek Rogalski Phys. Chem. Chem. Phys., 2009,11, 2668-2678
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6. Front cover
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Zhi-Chun Shao,Yan Zhao,Wanyu Zhang,Yanping Cao,Xi-Qiao Feng Soft Matter, 2016,12, 7977-7982
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9. A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†Haojie Zhang,Yonghui Zhao,Yu Sun,Qing Xu,Ruoou Yang,Hao Zhang,Chao Lin,Kenichi Kato,Xiaopeng Li J. Mater. Chem. A, 2020,8, 15094-15102
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Kevin Mason,Ian A. Gass,Simon Parsons,Anna Collins,Fraser J. White,Alexandra M. Z. Slawin,Euan K. Brechin,Peter A. Tasker Dalton Trans., 2010,39, 2727-2734
Recommended suppliers
Amadis Chemical Company Limited
(CAS:79756-81-3)1-2-(Trifluoromethyl)phenylethanol
99%
100g
190.0